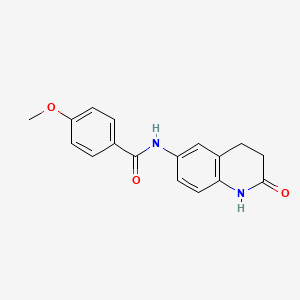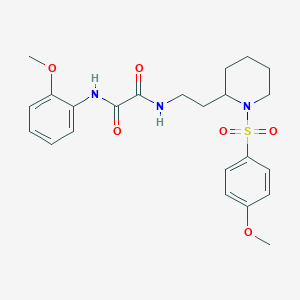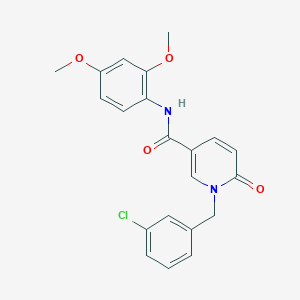
2-(3-Fluoro-1-adamantyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is through the selective reduction of the corresponding β-keto ester or aldol condensation of the corresponding carboxylic acid and acetaldehyde. Researchers have also explored methods for synthesizing unsaturated adamantane derivatives, which can serve as starting materials for various functional adamantane derivatives, monomers, and bioactive compounds .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluoro-1-adamantyl)propan-1-ol features an adamantane cage framework with a fluorine atom (F) and a hydroxyl group (OH) attached to it. The adamantane core provides rigidity and unique properties due to its highly symmetrical arrangement .
Chemical Reactions Analysis
- Alkylation with Decane : Alkylation of adamantane with decane can lead to the formation of unsaturated products, such as 2-(2-butene)-adamantane and 3-(2-butene)-adamantane .
- Hydroxy Acid Formation : The compound can be prepared via selective reduction of β-keto esters or aldol condensation of carboxylic acids and acetaldehyde .
Orientations Futures
: Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(4), 352–375. Link
: Matković, M., Vukelić, S., Cirimotić, R., Kragol, G., Molčanov, K., & Mlinarić-Majerski, K. (2013). Synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids. Molecular Diversity, 17(4), 817–826. Link
: Weigel III, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20, 10–36. [Link](https://pubs.rsc
Propriétés
IUPAC Name |
2-(3-fluoro-1-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBZLAUCQZGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)
![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)


![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)
![ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2543275.png)

![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)
![N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide](/img/structure/B2543279.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)

![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)